9-Benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane
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Overview
Description
7-(4-Methylphenoxy)-9-(phenylmethyl)-9-azabicyclo[331]nonane is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methylphenoxy)-9-(phenylmethyl)-9-azabicyclo[3.3.1]nonane can be achieved through a multi-step process. One common method involves the use of aromatic ketones, paraformaldehyde, and dimethylamine in a one-pot tandem Mannich reaction . This reaction is known for its efficiency and high yield, making it a preferred method for synthesizing azabicyclo compounds.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
7-(4-Methylphenoxy)-9-(phenylmethyl)-9-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7-(4-Methylphenoxy)-9-(phenylmethyl)-9-azabicyclo[3.3.1]nonane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(4-Methylphenoxy)-9-(phenylmethyl)-9-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. For instance, derivatives of azabicyclo compounds have been shown to modulate AMPA receptors, which are involved in glutamate-mediated excitatory signaling in the central nervous system . This modulation can lead to various pharmacological effects, including neuroprotection and antidepressant activity.
Comparison with Similar Compounds
Similar Compounds
3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane: Known for its use in explosives and propellants.
3-Azabicyclo[3.3.1]nonane: Used as a scaffold in organic synthesis.
Uniqueness
7-(4-Methylphenoxy)-9-(phenylmethyl)-9-azabicyclo[3.3.1]nonane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate AMPA receptors sets it apart from other azabicyclo compounds, making it a promising candidate for further research and development.
Properties
CAS No. |
102585-82-0 |
---|---|
Molecular Formula |
C22H27NO |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
9-benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C22H27NO/c1-17-10-12-21(13-11-17)24-22-14-19-8-5-9-20(15-22)23(19)16-18-6-3-2-4-7-18/h2-4,6-7,10-13,19-20,22H,5,8-9,14-16H2,1H3 |
InChI Key |
MNXQDSVXDDQGHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2CC3CCCC(C2)N3CC4=CC=CC=C4 |
Origin of Product |
United States |
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